molecular formula C5H7ClO B1310249 (E)-pent-3-enoyl chloride CAS No. 17066-20-5

(E)-pent-3-enoyl chloride

Cat. No.: B1310249
CAS No.: 17066-20-5
M. Wt: 118.56 g/mol
InChI Key: OFTVOOGSAIOBAR-NSCUHMNNSA-N
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Preparation Methods

(E)-pent-3-enoyl chloride, can be synthesized through two primary methods:

Chemical Reactions Analysis

(E)-pent-3-enoyl chloride, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert 3-pentenoyl chloride into other compounds with different functional groups.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts reactions and sulfuryl chloride for chlorination . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-pent-3-enoyl chloride, has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-pentenoyl chloride, (3E)-, involves its reactivity as an acyl chloride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

(E)-pent-3-enoyl chloride, can be compared with other similar compounds, such as:

    Acetyl chloride (C2H3ClO): A simpler acyl chloride used in similar acylation reactions.

    Propionyl chloride (C3H5ClO): Another acyl chloride with a slightly longer carbon chain.

    Butyryl chloride (C4H7ClO): An acyl chloride with an even longer carbon chain.

The uniqueness of 3-pentenoyl chloride, (3E)-, lies in its specific structure and reactivity, which make it suitable for certain synthetic applications that other acyl chlorides may not be able to achieve .

Properties

IUPAC Name

(E)-pent-3-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVOOGSAIOBAR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312659
Record name (3E)-3-Pentenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17066-20-5
Record name (3E)-3-Pentenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17066-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentenoyl chloride, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-3-Pentenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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